3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization with a suitable diketone under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-5-ethyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 3-(4-methoxyphenyl)-5-propyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
3-(4-methoxyphenyl)-5-octyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is unique due to its specific octyl substitution, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications .
Properties
Molecular Formula |
C26H31N3O2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-octyl-4-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H31N3O2/c1-3-4-5-6-7-11-18-29-25(20-12-9-8-10-13-20)22-23(27-28-24(22)26(29)30)19-14-16-21(31-2)17-15-19/h8-10,12-17,25H,3-7,11,18H2,1-2H3,(H,27,28) |
InChI Key |
JOGZSNJPAGKFGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(C2=C(C1=O)NN=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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